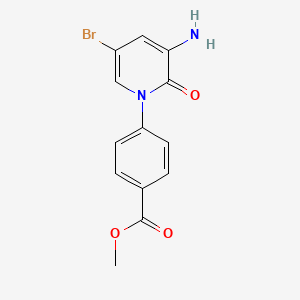

Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate

Description

Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate is a heterocyclic compound featuring a 2-oxopyridine core substituted with an amino group at position 3, a bromine atom at position 5, and a methyl benzoate group at position 1.

Properties

Molecular Formula |

C13H11BrN2O3 |

|---|---|

Molecular Weight |

323.14 g/mol |

IUPAC Name |

methyl 4-(3-amino-5-bromo-2-oxopyridin-1-yl)benzoate |

InChI |

InChI=1S/C13H11BrN2O3/c1-19-13(18)8-2-4-10(5-3-8)16-7-9(14)6-11(15)12(16)17/h2-7H,15H2,1H3 |

InChI Key |

YJPCAFKDLYYBOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)N)Br |

Origin of Product |

United States |

Biological Activity

Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate, with the CAS number 2068725-32-4, is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The compound can be synthesized through various methods involving the reaction of benzoic acid derivatives with pyridine-based intermediates. The synthetic route typically includes the formation of the pyridine ring followed by functionalization at the benzoate position. The characterization of the synthesized compound is often confirmed using techniques such as NMR and mass spectrometry.

Biological Activity

1. Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions such as Alzheimer's disease . Additionally, it has shown potential as a urease inhibitor, which could have implications in treating urinary tract infections .

3. Cytotoxicity and Anticancer Potential

In vitro studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis through caspase activation pathways has been observed, indicating its potential as an anticancer agent .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of synthesized compounds, this compound was part of a series tested against multiple bacterial strains. The results indicated effective inhibition against Salmonella typhi with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibitory effects of this compound, revealing that it inhibited AChE with an IC50 value of 12 µM. This suggests a promising role in the development of treatments for neurodegenerative diseases where AChE inhibition is beneficial .

Research Findings Summary

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | Moderate to Strong | Inhibition of cell wall synthesis |

| AChE Inhibition | IC50 = 12 µM | Increased acetylcholine levels |

| Cytotoxicity | Induces apoptosis | Activation of caspases |

Scientific Research Applications

Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-YL)benzoate is a compound of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse and authoritative sources.

Synthesis Example

An example of its synthesis involves:

- Starting Materials : Methyl benzoate and 3-amino-5-bromo-2-oxopyridine.

- Reagents : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

- Conditions : Reflux in an organic solvent like dichloromethane.

The resulting product can be purified using recrystallization techniques.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

This compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promise as an inhibitor of anaplastic lymphoma kinase , a target in certain types of cancers resistant to conventional therapies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuropharmacological Research

The compound is being studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for treating conditions like Alzheimer's disease .

Case Study 1: Antitumor Activity

A study published in Oncotarget evaluated the efficacy of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for cancer drug development .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound to assess their inhibitory activity against anaplastic lymphoma kinase. The most potent derivative showed IC50 values in the low nanomolar range, highlighting the compound's potential therapeutic relevance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with other brominated heterocycles, such as pyrazoles, quinolines, and pyridinones. Below is a comparative analysis of its features against selected analogs from the evidence:

Table 1: Key Structural Features and Substituents

Key Observations :

- Heterocyclic Cores: The pyridinone lactam in the target compound contrasts with the pyrazole (compound 17) and quinoline (C2) cores, which influence electronic properties and hydrogen-bonding capacity.

- Ester vs. Sulfonamide : The methyl benzoate group in the target compound and C2 differs from the sulfonamide in compound 17, impacting solubility and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lactam vs. Amide Carbonyls: The target compound’s lactam C=O (2-oxopyridine) would resonate similarly to compound 17’s indole C=O (1670 cm⁻¹ in IR) but differ from C2’s quinoline carbonyl .

- Amino Group Stability: The 3-amino group in the target compound may exhibit similar NH₂ IR peaks (~3385 cm⁻¹) and NMR signals as in compound 17 .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-amino-5-bromo-2-oxopyridin-1(2H)-yl)benzoate?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions under anhydrous conditions. For example, triazine-based intermediates (similar to those in ) can be synthesized via nucleophilic substitution, followed by Suzuki-Miyaura cross-coupling for bromo-substitution. Reaction optimization should include temperature control (0–5°C for bromination) and inert atmospheres to prevent side reactions .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use X-ray crystallography (e.g., ORTEP-3 software for 3D structural visualization ) combined with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, compare experimental X-ray data (e.g., bond angles/thermal ellipsoids) with computational models .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Utilize ammonium acetate buffer (pH 6.5) for chromatographic separation, as described in pharmacopeial methods .

- Collision Cross Section (CCS) : Validate purity via predicted CCS values (e.g., [M+H]+ = 233.8 Ų) using ion mobility spectrometry .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow SDS guidelines ( ) for lab hygiene, including fume hood use, nitrile gloves, and waste disposal protocols. Monitor for potential irritants like brominated intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Isotopic Pattern Analysis : Confirm molecular weight via HRMS.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by tautomeric forms (e.g., keto-enol tautomerism in pyridinone moieties).

- CCS Validation : Compare experimental CCS with predicted values (e.g., [M+Na]+ = 245.8 Ų) to rule out isobaric interferences .

Q. What strategies optimize reaction yield in multi-step syntheses involving brominated intermediates?

- Methodological Answer :

- Stepwise Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of brominating agents) and reaction time (≤2 hours for bromo-substitution).

- Catalytic Systems : Use Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity.

- In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation .

Q. How do electronic effects of substituents (e.g., 5-bromo vs. 3-amino groups) influence reactivity?

- Hammett Analysis : Quantify substituent effects on reaction rates using σₚ values.

- DFT Calculations : Model charge distribution to predict sites for electrophilic/nucleophilic attack .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.